1-(3,5-Dimethoxyphenyl)piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

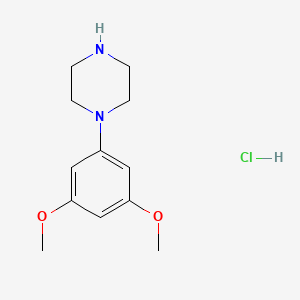

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the piperazine ring, and it is commonly used in various scientific research applications .

Méthodes De Préparation

The synthesis of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride typically involves the reaction of 3,5-dimethoxyaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .

Analyse Des Réactions Chimiques

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmacological Properties

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride is known for its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that compounds in the piperazine family can influence neurotransmitter levels, leading to various behavioral effects. For instance, studies have shown that piperazine derivatives can increase dopamine and serotonin levels, which may result in both desirable and adverse effects on mood and cognition .

Table 1: Key Pharmacological Effects

| Effect | Mechanism | Implications |

|---|---|---|

| Increased Dopamine | Inhibition of dopamine reuptake | Potential for stimulant effects |

| Increased Serotonin | Agonism at 5-HT2A receptors | Possible entactogenic effects |

| Cardiovascular Impact | Elevated norepinephrine levels | Risk of hypertension and tachycardia |

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications in treating various conditions:

- Cognitive Enhancement : Some studies suggest that piperazine derivatives may help improve cognitive function and memory, making them candidates for treating cognitive deficits associated with conditions like dementia .

- Mood Disorders : Given its serotonergic activity, there is ongoing research into using this compound as a treatment for mood disorders such as depression and anxiety. Its ability to modulate serotonin levels could provide therapeutic benefits .

- Addiction Treatment : The stimulating properties of piperazine derivatives have led to investigations into their use in addiction therapy, particularly for substances that affect dopaminergic pathways .

Case Studies and Research Findings

Several studies have documented the effects of this compound in clinical settings:

- A study published in a pharmacological journal highlighted the compound's role in enhancing cognitive functions in animal models. The results indicated significant improvements in memory retention and learning abilities when administered at specific dosages .

- Another research effort focused on the compound's safety profile and side effects. The study noted that while there are beneficial effects on mood enhancement, there are also risks of cardiovascular side effects due to increased norepinephrine levels .

Mécanisme D'action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

1-(3,5-Dimethylphenyl)piperazine: This compound has methyl groups instead of methoxy groups, leading to different chemical properties and reactivity.

1-(4-Methoxyphenyl)piperazine: The position of the methoxy group affects the compound’s interaction with biological targets and its overall activity.

Activité Biologique

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. It is a derivative of piperazine, which is known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3,5-dimethoxyphenyl group. This unique structure contributes to its pharmacological properties and interaction with biological targets.

This compound interacts with various receptors and enzymes in the body. Its mechanism of action may involve:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.

- Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways.

Further research is necessary to fully elucidate these mechanisms and their implications for therapeutic use.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, RX-5902, a related compound, demonstrated effectiveness in inhibiting tumor growth in various cancer models:

| Study | Cancer Type | Dosage | Outcome |

|---|---|---|---|

| Renal Tumor (Caki-1) | 50 mg/kg | Reduced tumor volume significantly | |

| Breast Cancer (MDA-MB-231) | 160 mg/kg | Improved survival rates in mice |

These findings suggest that the compound may have potential as an anticancer agent.

Neuroprotective Effects

The antioxidative properties of piperazine derivatives have been explored in the context of neurodegenerative diseases. A study showed that related compounds could protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) levels:

- Cell Model : SH-SY5Y cells

- Assay : MTT assay indicated no significant toxicity at concentrations up to 80 μM.

- Protection Mechanism : Most tested compounds effectively protected against oxidative damage, suggesting potential applications in neuroprotection .

Case Studies and Research Findings

- Anticancer Activity : A study focusing on RX-5902 demonstrated its ability to suppress cyclin D1 and c-Myc expression, leading to reduced tumor proliferation . The IC50 for inhibiting β-catenin dependent ATPase activity was reported at 61 nM, indicating potent activity against specific cancer pathways.

- Neuroprotective Studies : Research on piperazine derivatives showed that they could induce apoptosis in cancer cell lines through caspase activation and p53 pathway modulation . This highlights their dual role in both cancer treatment and neuroprotection.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Substituents | Biological Activity |

|---|---|---|

| 1-(3,5-Dimethylphenyl)piperazine | Methyl groups | Different receptor interactions |

| 1-(4-Methoxyphenyl)piperazine | Methoxy group at position 4 | Altered pharmacodynamics |

These comparisons illustrate how variations in substituents can significantly influence biological activity.

Propriétés

IUPAC Name |

1-(3,5-dimethoxyphenyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14;/h7-9,13H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOUOXHKUVDOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCNCC2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.